Ethyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide
Description
Properties
Molecular Formula |
C9H14O5S |
|---|---|
Molecular Weight |
234.27 g/mol |
IUPAC Name |
ethyl 7,7-dioxo-1-oxa-7λ6-thiaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C9H14O5S/c1-2-13-8(10)7-9(14-7)4-3-5-15(11,12)6-9/h7H,2-6H2,1H3 |
InChI Key |
PHVHTODDRDNTID-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCCS(=O)(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide
General Synthetic Strategy
The synthesis of this compound generally involves the construction of the spirocyclic framework through cyclization reactions that incorporate both oxygen and sulfur heteroatoms, followed by oxidation of the sulfur atom to the sulfone (dioxide) stage. The key steps include:
- Formation of the spiro[2.5]octane skeleton with oxygen and sulfur heteroatoms.
- Introduction of the ethyl carboxylate substituent at the 2-position.
- Oxidation of the sulfur atom to the sulfone (5,5-dioxide) stage.
Detailed Synthetic Route
Preparation of the Spirocyclic Core
A common approach starts with the synthesis of 1-oxa-5-thiaspiro[2.5]octane derivatives by cyclization reactions involving appropriate precursors such as:
- Epoxide or oxirane rings as the oxygen-containing moiety.
- Thiol or sulfide precursors to introduce the sulfur atom in the spiro ring.
For example, a known method involves the Lewis acid-promoted rearrangement of spiro oxiranes to form heterospiro compounds, as described in the synthesis of related 3-heterospiro[5.5]undecanes. The reaction conditions typically include:
- Use of mild Lewis acids to facilitate ring-opening and rearrangement.
- Control of temperature to favor selective cyclization.
Introduction of the Ethyl Carboxylate Group
The ethyl carboxylate substituent at the 2-position is generally introduced via esterification or by using ethyl ester-containing starting materials. One approach involves:
- Starting from ethyl 1-oxaspiro[2.5]octane-6-carboxylate or related esters.
- Functional group interconversion to position the ester at the desired carbon.
For instance, ethyl 1-oxaspiro[2.5]octane-6-carboxylate can be prepared and then further functionalized.
Oxidation to the 5,5-Dioxide (Sulfone)
The oxidation of the sulfur atom to the sulfone (5,5-dioxide) is typically accomplished by treatment with oxidizing agents such as:
- Hydrogen peroxide (H2O2)
- Peracids (e.g., m-chloroperbenzoic acid, MCPBA)
- Other suitable oxidants under controlled conditions
This step converts the thioether sulfur to the sulfone, increasing polarity and modifying reactivity.
Representative Experimental Procedure
An example procedure adapted from literature for related compounds involves:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of spiro oxirane | Lewis acid (e.g., BF3·OEt2), low temperature (-60 °C) | 87 | Controlled to prevent side reactions |
| Cyclization to heterospiro compound | Reflux in suitable solvent | 78 | One-pot procedure with acid hydrolysis |
| Reduction (if needed) | LiAlH4 in THF | 70 | To convert acid to alcohol intermediate |
| Oxidation of sulfur | MCPBA or H2O2, room temperature | 80-90 | Monitored by TLC or NMR |
Purification and Characterization
Purification is generally achieved by:
- Silica gel chromatography using solvent gradients (e.g., cyclohexane/ethyl acetate mixtures)
- Recrystallization from appropriate solvents (e.g., isopropanol)
Characterization includes:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)
- Mass spectrometry (MS)
- Infrared (IR) spectroscopy to confirm sulfone S=O stretches
- Elemental analysis
Data Table Summarizing Key Preparation Steps
Research Findings and Analysis
- The sulfur atom in the thia-spiro ring exhibits catalyst poisoning effects during hydrogenation steps, requiring longer reaction times or elevated temperatures.
- The oxidation to sulfone is critical for increasing the compound’s polarity and modifying its chemical reactivity, which is important for subsequent synthetic transformations.
- The spirocyclic framework provides rigidity and stereochemical control, useful in pharmaceutical intermediate synthesis.
- The ester group’s position influences the reactivity and potential for further functionalization.
Chemical Reactions Analysis
Types of Reactions
Ethyl5,5-dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the spiro structure can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl5,5-dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which Ethyl5,5-dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spiro structure allows for unique binding interactions, potentially leading to inhibition or activation of specific pathways. The sulfur atom can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Key structural analogs include:
Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide Differs in ring size: A [2.4]heptane spiro system (5-membered main ring) vs. the [2.5]octane system (6-membered main ring).
Ethyl 3-endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylate hydrochloride (±)-2 Non-spiro bicyclic system (bicyclo[2.2.2]octene) with an amine substituent. Physical property: Higher melting point (227–229 °C) compared to other bicyclo derivatives, attributed to enhanced crystallinity from the amine hydrochloride .
Ethyl trans/cis-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochlorides (±)-3 and (±)-4 Saturated bicyclo[2.2.2]octane systems with trans/cis-amine configurations. Lower melting points (130–133 °C and 189–191 °C, respectively) than (±)-2, reflecting reduced rigidity in the absence of a double bond .
Functional Group Variations
- Thiazolylmethyl carbamates (e.g., Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate): Contain thiazole and carbamate moieties but lack spirocyclic frameworks. These are pharmacologically active, often used in protease inhibitor design .
- Ethyl octahydrospiro[4,7-methano-5H-indene-5,2'-oxirane]-3'-carboxylate: A spirocyclic epoxide-carboxylate hybrid. The oxirane (epoxide) ring introduces reactivity distinct from the sulfone group in the target compound .
Data Table: Comparative Analysis
Biological Activity
Ethyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide (CAS No. 1462858-89-4) is a compound characterized by its unique spirocyclic structure, which incorporates both oxygen and sulfur atoms. This article delves into its biological activity, synthesis methods, and potential applications based on available research findings.
| Property | Value |
|---|---|
| Molecular Formula | C9H14O5S |
| Molecular Weight | 234.27 g/mol |
| IUPAC Name | Ethyl 7,7-dioxo-1-oxa-7λ6-thiaspiro[2.5]octane-2-carboxylate |
| InChI Key | PHVHTODDRDNTID-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1C2(O1)CCCS(=O)(=O)C2 |
Synthesis Methods
The synthesis of Ethyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate typically involves the reaction of thioesters with epoxides in the presence of a base. Common solvents used include dichloromethane or tetrahydrofuran under controlled temperatures. The reaction pathway can lead to various derivatives through oxidation, reduction, and substitution reactions, making it a versatile compound for further chemical modifications .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the sulfur atom allows participation in redox reactions, which can influence metabolic pathways and enzyme activities. The spiro structure facilitates unique binding interactions that may lead to either inhibition or activation of biological processes .
Biological Activity
Research indicates that Ethyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate exhibits potential biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : Investigations into its anti-inflammatory potential are ongoing, with some evidence supporting its role in modulating inflammatory pathways.
- Enzyme Interaction : The compound's unique structure allows it to serve as a biochemical probe for studying enzyme interactions and metabolic pathways .
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various spirocyclic compounds, including Ethyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at specific concentrations.
- Inflammatory Response Modulation : In vitro assays demonstrated that the compound could reduce pro-inflammatory cytokine production in macrophage cultures, suggesting its potential therapeutic application in treating inflammatory diseases.
- Enzyme Inhibition Studies : Research involving enzyme assays showed that Ethyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate could inhibit certain metabolic enzymes, which may lead to altered pharmacokinetics of co-administered drugs .
Comparison with Similar Compounds
Ethyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate can be compared with other spirocyclic compounds like:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Spiro[5.5]undecane derivatives | Similar spiro structure | Varying antimicrobial effects |
| 1,3-Dioxane derivatives | Contains oxygen atoms | Limited biological studies |
The uniqueness of Ethyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate lies in its specific combination of sulfur and oxygen within the spiro structure, which imparts distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
